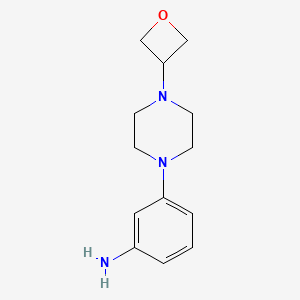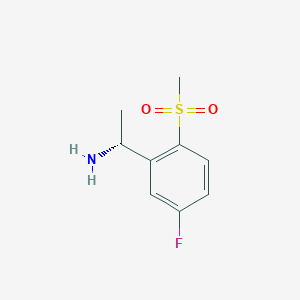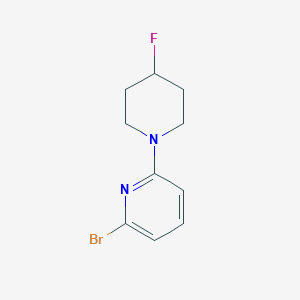
3-(2-Hydroxypropyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxypropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloropropanol attacks the nitrogen atom of 2-pyrrolidinone, resulting in the formation of this compound.
Another method involves the ring-opening of epoxides with 2-pyrrolidinone. For example, the reaction of 2-pyrrolidinone with propylene oxide in the presence of a catalyst such as potassium hydroxide can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is also being explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxypropyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-Oxopropyl)pyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-(2-Oxopropyl)pyrrolidin-2-one
Reduction: 3-(2-Hydroxypropyl)pyrrolidin-2-ol
Substitution: 3-(2-Halopropyl)pyrrolidin-2-one
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxypropyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of polymers and other advanced materials with specific properties.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxypropyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins, thereby preventing the progression of diseases such as cancer. The hydroxypropyl group can enhance the compound’s binding affinity to its molecular targets, increasing its potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
3-(2-Hydroxypropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
2-Pyrrolidinone: The simplest pyrrolidinone, which lacks the hydroxypropyl group.
3-(2-Oxopropyl)pyrrolidin-2-one: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
3-(2-Halopropyl)pyrrolidin-2-one: A halogenated derivative with a halogen atom replacing the hydroxyl group.
The presence of the hydroxypropyl group in this compound imparts unique properties, such as increased solubility in water and enhanced reactivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3-(2-hydroxypropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(9)4-6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10) |
InChI-Schlüssel |
OOXNKPYHZUFFPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCNC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)

